Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanecarboxylic acid.
Substitution Reaction: The benzyloxy group is introduced at the 4-position of the cyclohexane ring through a substitution reaction. This can be achieved using benzyl alcohol and a suitable catalyst under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can form ionic interactions with basic amino acid residues, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Trans-4-(aminomethyl)cyclohexanecarboxylic acid: Known for its antifibrinolytic properties.
Trans-4-methylcyclohexanecarboxylic acid: Used in chemical synthesis and as a precursor for other compounds
Uniqueness
Trans-4-((benzyloxy)methyl)cyclohexanecarboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,17) |
InChI Key |
SOTOIQLCZHSJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.